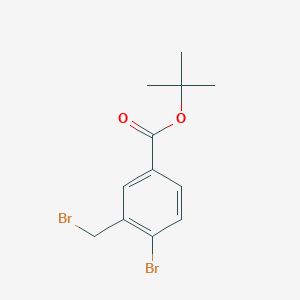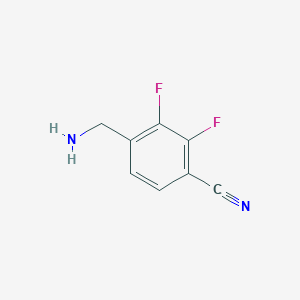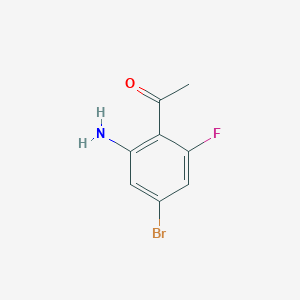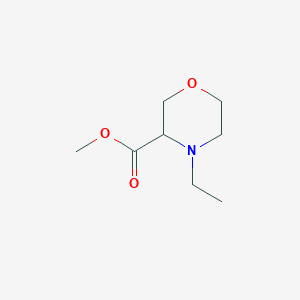![molecular formula C11H21NO B13007698 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B13007698.png)
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-dimethyl-N-propyl-2-oxabicyclo[320]heptan-6-amine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine typically involves the following steps:
Formation of the bicyclic ring: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the amine group: The amine group can be introduced through nucleophilic substitution reactions.
Alkylation: The final step involves the alkylation of the amine group with a propyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
- 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol
Uniqueness
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine is unique due to the presence of the propyl group attached to the amine, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this specific substituent.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine |
InChI |
InChI=1S/C11H21NO/c1-4-6-12-9-8-5-7-13-10(8)11(9,2)3/h8-10,12H,4-7H2,1-3H3 |
Clave InChI |
LNKAEQDCFIAODV-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1C2CCOC2C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5s,6aS)-5-Methoxyoctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13007620.png)
![7-(Bromomethyl)benzo[d]thiazole](/img/structure/B13007626.png)


![3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B13007637.png)
![6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007650.png)
![Bicyclo[3.1.1]heptan-3-amine](/img/structure/B13007659.png)



![4-Chloro-7-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13007686.png)


![2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol](/img/structure/B13007716.png)
